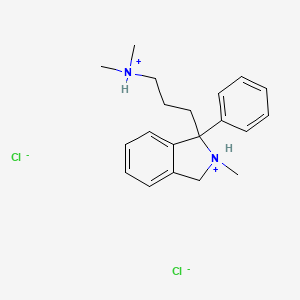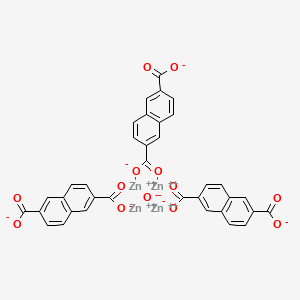
tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) is a metal-organic framework (MOF) compound. MOFs are unique materials characterized by their porous structures, which consist of metal ions or clusters coordinated to organic ligands. This particular compound involves zinc ions coordinated with naphthalene-2,6-dicarboxylate and oxygen anions, forming a three-dimensional network.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) typically involves solvothermal methods. The reaction is carried out by dissolving zinc salts (e.g., zinc nitrate) and naphthalene-2,6-dicarboxylic acid in a solvent such as dimethylformamide (DMF). The mixture is then heated in a sealed vessel at elevated temperatures (usually between 100-200°C) for several hours to days, allowing the formation of the MOF structure .
Industrial Production Methods
Industrial production of this compound would likely follow similar solvothermal methods but on a larger scale. Continuous flow reactors and microwave-assisted synthesis could be employed to enhance efficiency and yield .
化学反応の分析
Types of Reactions
Tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) can undergo various chemical reactions, including:
Oxidation and Reduction: The zinc centers can participate in redox reactions, altering the oxidation state of the metal ions.
Substitution: Ligands within the MOF can be substituted with other functional groups, modifying the properties of the material.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as amines or halides under mild conditions .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of zinc oxide, while substitution reactions can yield functionalized MOFs with tailored properties .
科学的研究の応用
Tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) has a wide range of scientific research applications:
作用機序
The mechanism by which tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) exerts its effects involves the interaction of its metal centers and organic ligands with target molecules. The zinc ions can coordinate with various substrates, facilitating catalytic reactions. The porous structure allows for the encapsulation and release of guest molecules, making it effective in applications like drug delivery and gas storage .
類似化合物との比較
Similar Compounds
Magnesium naphthalene-2,6-dicarboxylate: Similar structure but with magnesium ions instead of zinc.
Calcium naphthalene-2,6-dicarboxylate: Uses calcium ions, offering different chemical properties and reactivity.
Uniqueness
Tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) is unique due to its specific coordination environment and the presence of zinc ions, which provide distinct catalytic and adsorption properties compared to other metal-organic frameworks .
特性
分子式 |
C36H18O13Zn4 |
|---|---|
分子量 |
920.0 g/mol |
IUPAC名 |
tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) |
InChI |
InChI=1S/3C12H8O4.O.4Zn/c3*13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;;;;;/h3*1-6H,(H,13,14)(H,15,16);;;;;/q;;;-2;4*+2/p-6 |
InChIキー |
VHDGTRCKVSQBKA-UHFFFAOYSA-H |
正規SMILES |
C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


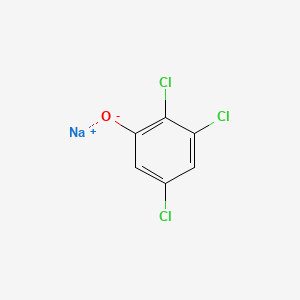
![(5E)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15342167.png)

![2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid](/img/structure/B15342184.png)
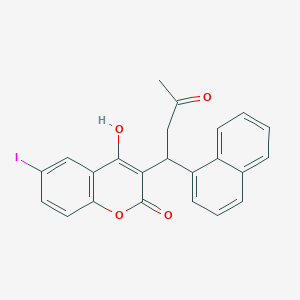
![(E)-10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid](/img/structure/B15342206.png)
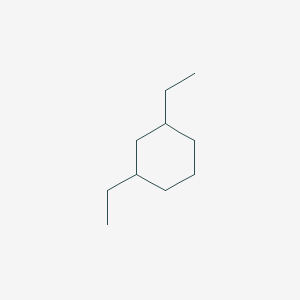
![2',4'-Difluoro-4-[(4-nitrobenzoyl)oxy][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15342218.png)

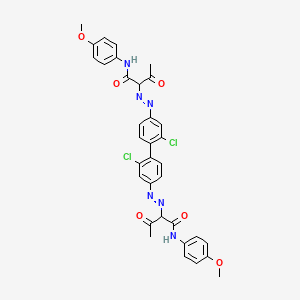
![4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide](/img/structure/B15342226.png)
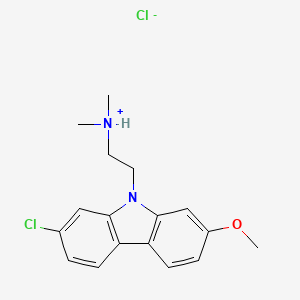
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl-](/img/structure/B15342234.png)
